N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-nitro-1-benzothiophene-2-carboxamide
Description
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Properties
IUPAC Name |
N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-nitro-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S2/c1-9-2-4-12-14(6-9)28-19(16(12)17(20)23)21-18(24)15-8-10-7-11(22(25)26)3-5-13(10)27-15/h3,5,7-9H,2,4,6H2,1H3,(H2,20,23)(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYRXUNRCLPYMPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-nitro-1-benzothiophene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, including its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by a benzothiophene core with various functional groups that contribute to its biological activity. The molecular formula is and the compound is known for its stability and solubility in various organic solvents.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Kinases : It has been identified as a potent inhibitor of specific kinases, particularly those involved in cellular signaling pathways such as JNK2 and JNK3. Inhibitors targeting these kinases have shown promise in treating various cancers and inflammatory diseases .
- Antioxidant Activity : Preliminary studies suggest that the compound may possess antioxidant properties, potentially reducing oxidative stress within cells .
- Cytotoxic Effects : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent .
Biological Activity Data
The following table summarizes key biological activities associated with this compound:
| Activity | Effect | Reference |
|---|---|---|
| Kinase Inhibition | JNK2 and JNK3 inhibition | |
| Antioxidant Potential | Reduces oxidative stress | |
| Cytotoxicity | Induces apoptosis in cancer cells |
Case Studies
Several studies have explored the biological effects of this compound:
- Study on Cancer Cell Lines : A study investigating the cytotoxic effects of the compound on human gastric adenocarcinoma cells (MKN-45) found that it significantly inhibited cell proliferation compared to control groups. The mechanism was linked to the induction of apoptotic pathways .
- Kinase Inhibition Research : Research involving the structural analysis of the compound revealed that it binds effectively within the ATP-binding site of JNK kinases. This binding was confirmed through X-ray crystallography, which illustrated a unique interaction pattern that enhances its inhibitory potency .
- Antioxidant Study : Another study assessed the antioxidant capacity of the compound using DPPH radical scavenging assays. Results indicated a significant reduction in free radicals, suggesting potential therapeutic applications in oxidative stress-related diseases .
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been studied for its potential as a therapeutic agent in various diseases, particularly due to its structural characteristics that allow interaction with biological targets.
Anticancer Activity
Research indicates that derivatives of benzothiophene compounds exhibit anticancer properties. The unique molecular structure of N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-nitro-1-benzothiophene-2-carboxamide suggests potential activity against cancer cell lines. Studies have demonstrated that modifications to the benzothiophene core can enhance cytotoxic effects on tumor cells by inducing apoptosis and inhibiting cell proliferation .
Antimicrobial Properties
The compound's ability to inhibit bacterial growth has also been explored. Its functional groups may interact with bacterial enzymes or receptors, leading to effective antimicrobial activity. Preliminary studies show promise against various strains of bacteria and fungi .
Anti-inflammatory Effects
In vitro studies suggest that this compound may possess anti-inflammatory properties by modulating inflammatory pathways. Its mechanism may involve the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenases . This application is particularly relevant for conditions like arthritis and other inflammatory diseases.
Pharmacological Mechanisms
Understanding the pharmacological mechanisms is crucial for optimizing the compound's therapeutic efficacy.
Enzyme Inhibition
The compound may act as an inhibitor for specific enzymes involved in disease processes. For instance, it has been suggested that it could inhibit phosphodiesterase enzymes, which play a role in various signaling pathways related to inflammation and cancer .
Receptor Modulation
This compound could also interact with various receptors in the body, potentially leading to altered physiological responses that can be harnessed for therapeutic benefits .
Synthetic Routes and Development
The synthesis of this compound involves several steps that can be optimized for yield and purity. Key synthetic methodologies include:
| Step | Description | Reagents/Conditions |
|---|---|---|
| 1 | Formation of benzothiophene core | Thiophene derivatives under acidic conditions |
| 2 | Carbamoylation | Ammonium carbonate or isocyanates |
| 3 | Nitro group introduction | Nitration using nitric acid |
| 4 | Final coupling reactions | Coupling agents like EDC or DCC |
These synthetic routes are crucial for producing the compound in sufficient quantities for biological testing and potential clinical applications.
Case Studies and Research Findings
Several case studies have highlighted the effects of this compound:
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry demonstrated that a related compound exhibited significant cytotoxicity against breast cancer cell lines. The research indicated that the compound induced apoptosis through mitochondrial pathways .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, derivatives showed effectiveness against multi-drug resistant strains of bacteria, suggesting a potential role in treating infections where traditional antibiotics fail .
Preparation Methods
Nitration of 1-Benzothiophene-2-Carboxylic Acid
Nitration is typically performed using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) as the nitrating agent. The electron-deficient nature of the benzothiophene ring directs nitration to the 5-position (meta to the sulfur atom).
Procedure :
- Dissolve 1-benzothiophene-2-carboxylic acid (1.0 equiv) in H₂SO₄ at 0°C.
- Add HNO₃ dropwise over 30 minutes.
- Stir at 0°C for 2 hours, then gradually warm to room temperature.
- Quench with ice-water, filter, and recrystallize from ethanol/water.
Characterization :
- ¹H NMR (DMSO-d₆): δ 8.72 (d, J=2.1 Hz, 1H, H-4), 8.45 (dd, J=8.7, 2.1 Hz, 1H, H-6), 7.95 (d, J=8.7 Hz, 1H, H-7).
- IR : 1705 cm⁻¹ (C=O), 1530 cm⁻¹ (NO₂ asymmetric stretch).
Synthesis of 3-Carbamoyl-6-Methyl-4,5,6,7-Tetrahydro-1-Benzothiophen-2-Amine
Ring Construction via Cyclization
The tetrahydrobenzothiophene core is synthesized from cyclohexenone derivatives. A representative pathway involves:
- Thiophene Ring Formation : React cyclohexenone with ethyl thioglycolate in the presence of polyphosphoric acid (PPA) to form 6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate.
- Hydrolysis and Decarboxylation : Hydrolyze the ester to the carboxylic acid using NaOH, followed by decarboxylation via heating with Cu powder in quinoline.
Introduction of the Carbamoyl Group
Stepwise Functionalization :
- Nitration : Introduce a nitro group at position 3 using HNO₃/H₂SO₄.
- Reduction : Reduce the nitro group to an amine using H₂/Pd-C in ethanol.
- Carbamoylation : Treat the amine with cyanogen bromide (BrCN) in aqueous NaOH to form the carbamoyl derivative.
Yield : 50–60% over three steps.
Amide Coupling Reaction
Activation of the Carboxylic Acid
The carboxylic acid is activated as an acyl chloride or using coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) with 1-hydroxybenzotriazole (HOBt) .
Procedure :
- Dissolve 5-nitro-1-benzothiophene-2-carboxylic acid (1.0 equiv) in dry DMF.
- Add EDCl (1.2 equiv) and HOBt (1.1 equiv), stir at 0°C for 30 minutes.
- Add 3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine (1.0 equiv) and triethylamine (2.0 equiv).
- Stir at room temperature for 12–24 hours.
- Purify via column chromatography (SiO₂, ethyl acetate/hexane).
Optimization Strategies and Challenges
Nitration Regioselectivity
The position of nitration in benzothiophene derivatives is critical. Electron-withdrawing groups (e.g., carboxylic acid) direct nitration to the 5-position , but competing side products (e.g., 4-nitro isomers) may form. Use of fuming HNO₃ at low temperatures (−10°C) improves regioselectivity.
Q & A
Q. Critical Parameters :
- Catalyst Selection : Triethylamine or DMAP for acyl transfer reactions .
- Purification : Reverse-phase HPLC or column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >95% purity .
Q. Table 1: Example Reaction Conditions from Analogous Compounds
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | H₂SO₄, 80°C, 6h | 72 | |
| Carboxamide Coupling | EDCI, DMF, rt, 12h | 65 | |
| Nitration | HNO₃/H₂SO₄, 0°C, 2h | 58 |
How can structural contradictions in spectroscopic data (e.g., NMR vs. XRD) for this compound be resolved?
Level: Advanced (Data Analysis)
Answer:
Discrepancies between NMR (solution state) and XRD (solid state) data often arise from conformational flexibility or crystal packing effects. Methodological approaches include:
DFT Calculations : Compare computed NMR chemical shifts (B3LYP/6-311G(d,p) level) with experimental data to identify dominant conformers .
Variable-Temperature NMR : Detect dynamic processes (e.g., ring puckering in the tetrahydrobenzothiophene moiety) .
Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., hydrogen bonds) influencing XRD results .
Example : In a related benzothiophene-carboxamide, XRD showed a planar carbamoyl group, while NMR indicated rotational freedom. DFT simulations confirmed temperature-dependent conformational equilibrium .
What strategies are effective for enhancing the compound’s bioactivity through structural modifications?
Level: Advanced (Structure-Activity Relationship)
Answer:
Key modification strategies include:
Substituent Optimization :
- Replace the 5-nitro group with electron-withdrawing groups (e.g., -CF₃) to improve target binding .
- Introduce hydrophobic substituents (e.g., methyl or benzyl) on the tetrahydrobenzothiophene core to enhance membrane permeability .
Scaffold Hybridization : Fuse with chromene or pyrazole moieties to exploit synergistic biological effects (e.g., anti-inflammatory + anticancer) .
Q. Table 2: Bioactivity Data for Analogous Derivatives
| Derivative | Modification | IC₅₀ (μM) | Target | Reference |
|---|---|---|---|---|
| Chromene Hybrid | 4-oxo-chromene fusion | 0.12 | COX-2 | |
| Trifluoromethyl | -NO₂ → -CF₃ | 0.45 | EGFR Kinase |
How can computational methods streamline reaction optimization for this compound?
Level: Advanced (Computational Chemistry)
Answer:
Integrated computational-experimental workflows are critical:
Reaction Path Search : Use quantum chemical methods (e.g., Gaussian 16) to model nitration pathways and identify low-energy intermediates .
Machine Learning : Train models on existing benzothiophene reaction datasets to predict optimal solvents/catalysts (e.g., DMF > THF for acylation) .
NBO Analysis : Evaluate charge distribution to rationalize regioselectivity (e.g., nitro group positioning) .
Case Study : For a similar compound, DFT-guided optimization reduced reaction steps from 5 to 3, improving yield by 22% .
What experimental design principles apply to scaling up synthesis while maintaining yield?
Level: Basic (Process Chemistry)
Answer:
Key principles from chemical engineering design (CRDC RDF2050103) include:
DoE (Design of Experiments) : Use factorial designs to optimize variables (e.g., temperature, catalyst loading). For example, a 2³ factorial design resolved interactions between pH, temperature, and stirring rate .
Membrane Separation : Employ nanofiltration to recover unreacted intermediates during workup .
Process Control : Implement inline FTIR monitoring to detect reaction endpoints and minimize byproducts .
Q. Table 3: Scale-Up Parameters
| Parameter | Lab Scale (1g) | Pilot Scale (100g) |
|---|---|---|
| Reaction Time | 12h | 18h |
| Yield | 65% | 58% |
| Purity | 95% | 92% |
How can contradictions in biological activity data across studies be addressed?
Level: Advanced (Reproducibility)
Answer:
Common issues include assay variability and compound stability. Solutions involve:
Standardized Assays : Use cell lines with consistent passage numbers (e.g., HepG2 < passage 20) and control for solvent effects (e.g., DMSO ≤ 0.1%) .
Stability Studies : Conduct LC-MS stability tests under assay conditions (e.g., pH 7.4, 37°C) to detect degradation .
Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ values against PARP-1) and apply statistical weighting .
Example : A nitrobenzothiophene derivative showed conflicting IC₅₀ values (0.5 vs. 2.1 μM) due to DMSO-induced aggregation. Reformulation with cyclodextrin resolved the discrepancy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
